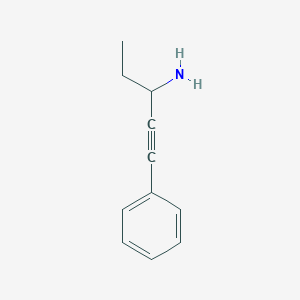
1-Phenylpent-1-yn-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylpent-1-yn-3-amine is an organic compound with the molecular formula C11H13N. It is used as a catalyst in the rearrangement of propargylic derivatives. This compound is notable for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
1-Phenylpent-1-yn-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and may involve the use of solvents such as ethanol or methanol. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Phenylpent-1-yn-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Phenylpent-1-yn-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Phenylpent-1-yn-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a catalyst in the rearrangement of propargylic derivatives, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
1-Phenylpent-1-yn-3-amine can be compared with other similar compounds such as:
Phenylacetylene: Similar in structure but lacks the amine group.
Propargylamine: Contains an alkyne group but has a different carbon chain length.
Aniline: Contains an amine group but lacks the alkyne group. The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and an amine group, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C11H13N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,12H2,1H3 |
Clave InChI |
OQWASODKXMHVRT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



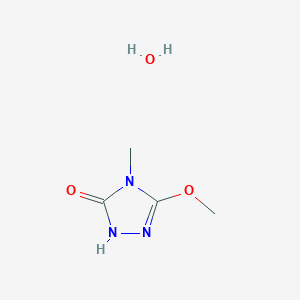
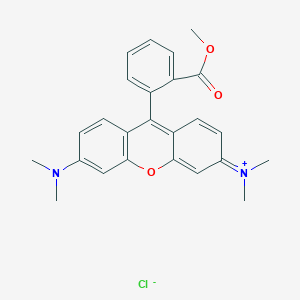
![6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide](/img/structure/B15294370.png)
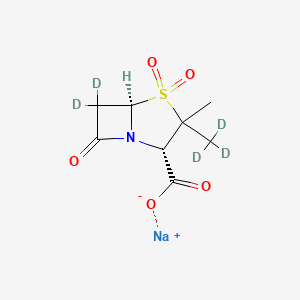
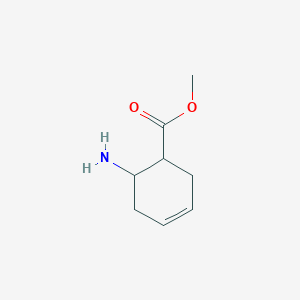
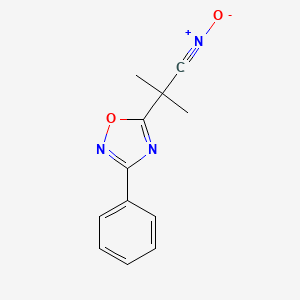
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
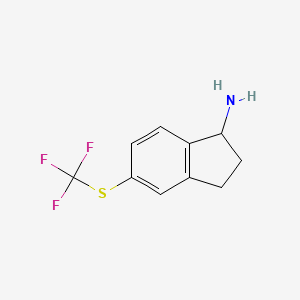

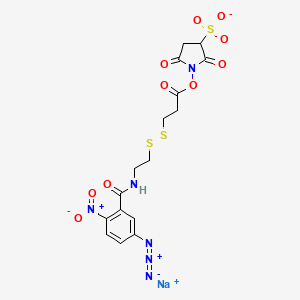
![2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzenesulfonyl chloride](/img/structure/B15294447.png)


